4-Methoxycarbonyl-2-fluorophenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxycarbonyl-2-fluorophenylisothiocyanate is a chemical compound with the molecular formula C9H6FNO2S and a molecular weight of 211.21 g/mol It is characterized by the presence of a methoxycarbonyl group, a fluorine atom, and an isothiocyanate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyl-2-fluorophenylisothiocyanate typically involves the reaction of 4-methoxycarbonyl-2-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product. The general reaction scheme is as follows:
Starting Material: 4-Methoxycarbonyl-2-fluoroaniline
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: Several hours
The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxycarbonyl-2-fluorophenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as primary and secondary amines.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine
Temperature: Room temperature to reflux conditions
Major Products
The major products formed from the reactions of this compound include thiourea derivatives, thiocarbamates, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Methoxycarbonyl-2-fluorophenylisothiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2-fluorophenylisothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules. This reactivity can lead to the formation of covalent bonds with amino acids in proteins, thereby modifying their structure and function. The compound’s ability to form stable thiourea and thiocarbamate derivatives makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Methoxycarbonylphenylisothiocyanate: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluorophenylisothiocyanate: Lacks the methoxycarbonyl group, affecting its solubility and reactivity.
Phenylisothiocyanate: Lacks both the methoxycarbonyl and fluorine groups, making it less versatile in certain applications.
Uniqueness
4-Methoxycarbonyl-2-fluorophenylisothiocyanate is unique due to the presence of both the methoxycarbonyl and fluorine groups. These functional groups enhance its reactivity and solubility, making it a valuable compound in various synthetic and research applications. The combination of these groups also allows for the fine-tuning of its chemical properties, enabling its use in the development of specialized materials and pharmaceuticals .
Properties
IUPAC Name |
methyl 3-fluoro-4-isothiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c1-13-9(12)6-2-3-8(11-5-14)7(10)4-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQYGASRCYMAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=C=S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.